HT-2 Toxin
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Overview
Description
HT-2 toxin is a trichothecene mycotoxin produced by various Fusarium species, including Fusarium langsethiae, Fusarium poae, and Fusarium sporotrichioides . It is a secondary metabolite of T-2 toxin and is known for its potent toxic effects on humans and animals . This compound is commonly found in contaminated cereals and grains, posing significant health risks and economic impacts on the agricultural industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: HT-2 toxin can be synthesized through the biotransformation of T-2 toxin. This process involves the use of specific enzymes, such as carboxylesterase, which catalyze the hydrolysis of T-2 toxin to produce this compound . The reaction conditions typically include a controlled environment with optimal temperature and pH to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as grains, to induce the production of mycotoxins. The this compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: HT-2 toxin undergoes several chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into less toxic metabolites.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used in reduction reactions.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include hydroxylated and deacetylated derivatives of this compound .
Scientific Research Applications
HT-2 toxin has several scientific research applications, including:
Mechanism of Action
HT-2 toxin is similar to other trichothecene mycotoxins, such as T-2 toxin, deoxynivalenol, and nivalenol . this compound is unique in its specific metabolic pathway and its potent immunosuppressive effects . Compared to T-2 toxin, this compound is a primary metabolite and shares similar toxicological properties .
Comparison with Similar Compounds
- T-2 toxin
- Deoxynivalenol
- Nivalenol
- Diacetoxyscirpenol
HT-2 toxin remains a critical compound for research due to its significant impact on health and agriculture. Understanding its properties, reactions, and applications can help mitigate its risks and harness its potential for scientific advancements.
Properties
CAS No. |
26934-87-2 |
---|---|
Molecular Formula |
C22H32O8 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1 |
InChI Key |
PNKLMTPXERFKEN-QTSOIFTBSA-N |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Isomeric SMILES |
CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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